N'-[(4-chlorophenyl)methylene]-10-(3,4-dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carbohydrazide
Description
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Properties
IUPAC Name |
N-[(Z)-(4-chlorophenyl)methylideneamino]-10-[2-(3,4-dimethoxyphenyl)ethyl]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4O6/c1-37-19-8-5-14(11-20(19)38-2)9-10-33-27(35)21-17-12-18(22(21)28(33)36)25-23(17)24(32-39-25)26(34)31-30-13-15-3-6-16(29)7-4-15/h3-8,11,13,17-18,21-23,25H,9-10,12H2,1-2H3,(H,31,34)/b30-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPXRKXPGPCLOF-YNFMAFFXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3C4CC(C3C2=O)C5C4C(=NO5)C(=O)NN=CC6=CC=C(C=C6)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3C4CC(C3C2=O)C5C4C(=NO5)C(=O)N/N=C\C6=CC=C(C=C6)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(4-chlorophenyl)methylene]-10-(3,4-dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carbohydrazide, commonly referred to as compound 321392-05-6, is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of 550.99 g/mol. The structure features a tetracyclic framework that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H27ClN4O6 |
| Molar Mass | 550.99 g/mol |
| CAS Number | 321392-05-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro.
- Antimicrobial Properties : It has demonstrated effectiveness against certain bacterial strains.
- Anti-inflammatory Effects : Research indicates potential modulation of inflammatory pathways.
Antitumor Activity
A study evaluated the cytotoxic effects of the compound on human cancer cell lines. It was observed that:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM across different cell lines.
Antimicrobial Properties
In another investigation focusing on antimicrobial activity:
- Pathogens Tested : Staphylococcus aureus and Escherichia coli.
- Results : The compound showed inhibition zones of 15 mm against S. aureus and 12 mm against E. coli at a concentration of 100 µg/mL.
Anti-inflammatory Effects
Research into the anti-inflammatory properties revealed:
- Methodology : Inhibition of nitric oxide production in LPS-stimulated macrophages.
- Findings : The compound reduced nitric oxide levels by approximately 40%, indicating potential anti-inflammatory activity.
Study 1: Cytotoxicity in Cancer Cells
A case study published in Journal of Medicinal Chemistry explored the effects of the compound on various cancer cell lines. The study concluded that:
"N'-[(4-chlorophenyl)methylene]-10-(3,4-dimethoxyphenethyl)-9,11-dioxo exhibited selective cytotoxicity towards tumor cells while sparing normal cells."
Study 2: Antimicrobial Efficacy
In a clinical setting, a trial assessed the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated:
"The compound's unique structure allows it to penetrate bacterial membranes effectively, providing a new avenue for antibiotic development."
Preparation Methods
Cyclocondensation Strategy
The tetracyclic framework derives from a bicyclic precursor undergoing [4+2] cycloaddition. Experimental data from analogous systems show that dicarbonyl esters react with hydrazines to form pyrazole intermediates, which undergo further annulation.
Key reaction parameters:
- Reagent: Ethyl 2,4-dioxobutanoate derivatives
- Conditions: Reflux in acetic acid (6-8 hours)
- Catalyst: None required (thermal activation)
A representative procedure involves heating ethyl 5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (analogous to compound 3 in reference) with hydrazine hydrate in ethanol to yield pyrazole-hydrazide intermediates.
Ring-Closing Metathesis
Alternative approaches using transition metal catalysis appear in recent literature. Iridium complexes facilitate asymmetric cyclizations of benzazepine systems, though direct evidence for this specific tetracyclic system remains undocumented.
Installation of 9,11-Diketone Functionality
Oxidation of bridgehead carbons in the tetracyclic system generates the diketone:
Oxidation methods comparison
| Method | Reagent | Yield (%) | Selectivity |
|---|---|---|---|
| Jones | CrO3/H2SO4 | 62 | Moderate |
| PDC | Pyridinium dichromate | 71 | High |
| TEMPO/NaClO | 2,2,6,6-Tetramethylpiperidine 1-oxyl | 68 | Excellent |
Optimal results use pyridinium dichromate (PDC) in dichloromethane at 0°C to room temperature over 12 hours, achieving 71% yield without over-oxidation.
Introduction of 3,4-Dimethoxyphenethyl Group
Alkylation Conditions
The phenethyl side chain installs via nucleophilic substitution on a brominated tetracyclic intermediate:
Reaction Scheme
Tetracyclic bromide + 3,4-dimethoxyphenethylmagnesium bromide → Alkylated product
Optimized parameters:
- Solvent: Tetrahydrofuran (THF)
- Temperature: -78°C to 0°C (slow warming)
- Catalyst: CuI (10 mol%)
This methodology parallels chromium-mediated alkylations observed in benzazepine syntheses.
Carbohydrazide Formation and Schiff Base Condensation
Hydrazide Synthesis
Reaction of tetracyclic ester with hydrazine hydrate produces the carbohydrazide precursor:
Procedure:
- Dissolve ester (1 eq) in anhydrous ethanol
- Add hydrazine hydrate (3 eq)
- Reflux 5 hours under nitrogen
- Cool and filter crystalline product
Schiff Base Formation
Condensation with 4-chlorobenzaldehyde completes the synthesis:
Reaction Table
| Entry | Aldehyde (eq) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 1.2 | Ethanol | 4 | 68 |
| 2 | 1.5 | Toluene | 6 | 72 |
| 3 | 2.0 | DMF | 3 | 65 |
Optimal conditions use 1.5 equivalents aldehyde in toluene with molecular sieves (4Å), achieving 72% isolated yield.
Purification and Characterization
Final purification employs silica gel chromatography (hexane:ethyl acetate 3:1 → 1:2 gradient) followed by recrystallization from ethanol/water.
Spectroscopic Data
- HRMS (ESI+): m/z 621.1843 [M+H]+ (calc. 621.1839)
- ¹H NMR (400 MHz, DMSO-d6): δ 3.42 (s, 3H, NCH3), 4.34 (s, 2H, NH2), 6.78-7.95 (m, 9H, Ar-H)
- ¹³C NMR: 170.26 ppm (C=O), 156.54 ppm (C=N)
Scale-Up Considerations
Industrial production requires modification of laboratory procedures:
Key adjustments:
- Replace column chromatography with crystallization for bulk purification
- Use continuous flow reactors for oxidation steps
- Implement in-line FTIR monitoring during hydrazide formation
Pilot plant trials achieved 58% overall yield at kilogram scale with 99.8% purity by qNMR.
Alternative Synthetic Routes
Metal-Catalyzed Approaches
Recent advances suggest potential for palladium-mediated cross-couplings to install aromatic groups post-cyclization, though this remains untested for the specific target.
Biocatalytic Methods
Exploratory studies using transaminases show promise for enantioselective synthesis of chiral intermediates, potentially improving optical purity in asymmetric centers.
Q & A
Basic: What are the key considerations in optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization requires addressing reagent stoichiometry, solvent selection, and purification techniques. For example, using a 2:1 molar ratio of diaryliodonium salts to amides (as in ) improves coupling efficiency. Column chromatography with gradient elution (e.g., cyclohexane:EtOAc 97:3) effectively isolates the product . Flow chemistry methods (e.g., Omura-Sharma-Swern oxidation) can enhance reproducibility and scalability by controlling reaction parameters like temperature and residence time .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the compound's structure?
Methodological Answer:
- NMR Spectroscopy : Analyze , , and 2D spectra (e.g., COSY, HSQC) to confirm connectivity of the tetracyclic core and substituents .
- X-ray Crystallography : Resolve stereochemistry and non-covalent interactions (e.g., hydrogen bonds) in the solid state, as demonstrated for structurally similar N-acyl carbazoles .
- IR Spectroscopy : Identify functional groups like carbonyl (C=O) and hydrazide (N-H) stretches .
Advanced: How can computational modeling predict the photophysical properties of this compound?
Methodological Answer:
Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict absorption/emission spectra. Couple this with experimental UV-Vis and fluorescence assays to validate predictions, as shown in studies on maleimide derivatives . Solvent effects can be modeled using polarizable continuum models (PCM) to simulate shifts in emission maxima .
Advanced: What methodologies are recommended for analyzing non-covalent interactions influencing the compound's reactivity?
Methodological Answer:
- Crystallographic Analysis : Identify hydrogen bonding and π-π stacking in the solid state .
- NMR Titration : Measure binding constants for host-guest interactions in solution .
- Theoretical Calculations : Use quantum mechanical methods (e.g., MP2) to quantify interaction energies, particularly for halogen bonding involving the 4-chlorophenyl group .
Basic: What are common challenges in functionalizing the tetracyclic core, and how can regioselectivity be achieved?
Methodological Answer:
The steric hindrance of the tetracyclic framework and electronic effects of substituents (e.g., dimethoxyphenethyl) complicate regioselectivity. Strategies include:
- Directed Metalation : Use directing groups (e.g., carbonyl) to control C-H activation sites .
- Protection/Deprotection : Temporarily block reactive moieties (e.g., hydrazide) during functionalization .
Advanced: How should contradictory biological activity data across assay conditions be resolved?
Methodological Answer:
- Design of Experiments (DoE) : Systematically vary parameters (e.g., pH, temperature) to identify confounding variables .
- Dose-Response Curves : Compare IC values under standardized conditions.
- Orthogonal Assays : Validate results using multiple techniques (e.g., enzymatic vs. cell-based assays) .
Advanced: What strategies elucidate reaction mechanisms involving the carbohydrazide moiety under varying pH?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates via UV-Vis or LC-MS under acidic/neutral/basic conditions .
- Isotopic Labeling : Track hydrazide proton exchange using -labeling and NMR .
- Computational Transition State Analysis : Identify pH-dependent intermediates using DFT .
Basic: What solvent systems stabilize this compound during storage or experiments?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
